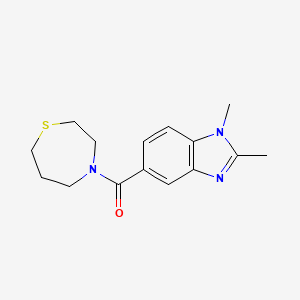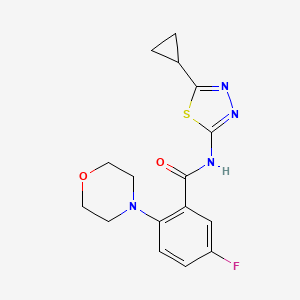![molecular formula C14H22ClN3O3S B7573195 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide, also known as CDMB, is a chemical compound that has been used in scientific research for various purposes. This compound belongs to the class of sulfonamide derivatives and is known to have potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide involves the inhibition of various enzymes and proteins involved in the inflammatory response, tumor growth, and viral replication. This compound inhibits the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of MMP-9, which is a protein involved in the invasion and metastasis of cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the replication of viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in vitro. In vivo studies have shown that this compound reduces inflammation in animal models of arthritis and colitis. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to reduce viral load in animal models of HIV-1 and HCV infection.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and proteins involved in the inflammatory response, tumor growth, and viral replication, and its availability for purchase from chemical suppliers. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and colitis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its safety and efficacy in vivo. Another direction is to investigate its potential as an anti-viral agent for the treatment of HIV-1 and HCV infection. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
Synthesis Methods
The synthesis of 5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide involves the reaction of 5-chloro-2-aminobenzamide with diethylaminoethyl chloride and methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product obtained is then purified using column chromatography to obtain pure this compound. The yield of the synthesis process is around 60-70%.
Scientific Research Applications
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1 and HCV.
properties
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-4-18(5-2)9-8-16-14(19)12-10-11(15)6-7-13(12)17-22(3,20)21/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTCXKGNGSWBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)

![1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7573139.png)
![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)

![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7573161.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)
![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)

![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)